Kitamycin B

Description

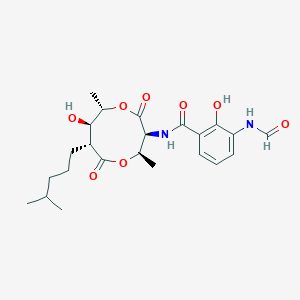

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H32N2O8 |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

3-formamido-2-hydroxy-N-[(2R,3S,6S,7R,8R)-7-hydroxy-2,6-dimethyl-8-(4-methylpentyl)-4,9-dioxo-1,5-dioxonan-3-yl]benzamide |

InChI |

InChI=1S/C23H32N2O8/c1-12(2)7-5-9-16-19(27)14(4)33-23(31)18(13(3)32-22(16)30)25-21(29)15-8-6-10-17(20(15)28)24-11-26/h6,8,10-14,16,18-19,27-28H,5,7,9H2,1-4H3,(H,24,26)(H,25,29)/t13-,14+,16-,18+,19+/m1/s1 |

InChI Key |

NEORHEBDENAITQ-KZYWPTACSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C(=O)O[C@@H]([C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCCC(C)C)O |

Canonical SMILES |

CC1C(C(C(=O)OC(C(C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCCC(C)C)O |

Synonyms |

kitamycin B kitamycin-B |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action

Interaction with Ribosomal Machinery and Inhibition of Protein Synthesis

Bacterial protein synthesis occurs on ribosomes, which are complex molecular machines composed of two subunits: the small 30S subunit and the large 50S subunit. Kitamycin B specifically targets the large 50S ribosomal subunit. patsnap.combiosynth.com

The binding of this compound to the 23S rRNA within the 50S ribosomal subunit interferes with the translocation step of protein synthesis. patsnap.com Translocation is the process where the ribosome moves along the messenger RNA (mRNA) molecule, allowing for the addition of new amino acids to the growing polypeptide chain. patsnap.comfrontiersin.org By binding to the 50S subunit and interacting with the 23S rRNA, this compound prevents the proper movement of the ribosome, effectively stalling protein synthesis. patsnap.com This interference with translocation disrupts the elongation phase of translation, preventing the completion of functional proteins. mdpi.commicrobenotes.com The specific site and mode of binding can influence which step of translocation or which length of nascent peptide is most affected. nih.gov

Binding to the 50S Ribosomal Subunit

Effects on Bacterial Cellular Processes Beyond Protein Synthesis

The primary consequence of this compound's action is the inhibition of protein synthesis. This fundamental disruption has cascading effects on various essential bacterial cellular processes that rely on newly synthesized proteins. Without the ability to produce vital proteins, bacteria cannot maintain normal cellular functions. This leads to impaired cell wall construction, disruption of metabolic processes, and inhibition of reproduction. patsnap.com Ultimately, the inability to synthesize essential proteins weakens the bacterial cells and can lead to cell death. patsnap.com While the direct effects of this compound are centered on the ribosome, the downstream impact extends to virtually all cellular activities dependent on protein turnover and synthesis.

Mechanisms of Action in Non-Bacterial Systems (e.g., Antifibrotic, Antiplasmodial)

While primarily known for its antibacterial activity, research has explored the potential of this compound and related macrolides in non-bacterial systems. One area of investigation is its potential antifibrotic activity. Studies have evaluated the possible antifibrotic potential of kitasamycin (B1683686) (a macrolide antibiotic complex that includes this compound) in in vitro models using transforming growth factor (TGF)-β1-mediated fibroblasts. nih.govscispace.com These studies assessed the effect of kitasamycin on the transformation of fibroblasts into myofibroblasts, a key process in fibrosis. nih.gov Immunofluorescence and Western blot analyses were performed to evaluate markers associated with fibrosis, such as alpha-smooth muscle actin (α-SMA) and fibronectin, in fibroblasts and myofibroblasts treated with kitasamycin. nih.gov Data from such studies can provide insights into the concentrations at which this compound might exert antifibrotic effects and the cellular markers influenced (Table 1).

Table 1: Illustrative Data on Kitasamycin's Effect on Fibroblast Markers (Based on research findings on related macrolides)

| Treatment Group | Marker (e.g., α-SMA Expression) | Observation/Finding (Illustrative) |

| Control Fibroblasts | Low | Baseline expression |

| TGF-β1 Treated | High | Induction of myofibroblast markers |

| TGF-β1 + Kitasamycin | Reduced compared to TGF-β1 only | Potential antifibrotic effect |

Note: This table presents illustrative data based on the description of research findings nih.gov. Specific quantitative data would require direct access to the research paper.

The mechanisms underlying such non-bacterial effects are distinct from ribosomal inhibition and are still under investigation. Potential mechanisms could involve modulation of signaling pathways, interference with protein-protein interactions, or effects on cellular processes like migration or extracellular matrix production, as observed in studies of related compounds in mammalian cells. nih.govfrontiersin.org There is no information available in the provided search results regarding antiplasmodial mechanisms of action for this compound.

Structure Activity Relationships Sar and Chemical Modification Strategies

Determination of Key Structural Determinants for Biological Efficacy

The core structure of Kitamycin B, typical of 16-membered macrolides, consists of a macrocyclic lactone ring and appended glycosidic moieties. These elements play a significant role in the molecule's interaction with its biological target, the bacterial ribosome.

Influence of Macrocyclic Lactone Ring and Glycosidic Moieties (e.g., Mycarose)

The macrocyclic lactone ring provides the central scaffold of this compound. The size and conformation of this ring are critical for proper binding to the ribosomal exit tunnel, the primary site of action for macrolide antibiotics. researchgate.net The attached sugar moieties, linked via glycosidic bonds, also contribute significantly to the biological activity. researchgate.net In 16-membered macrolides, these sugar residues are typically a disaccharide attached to the lactone ring. researchgate.net

Mycarose (B1676882), a dideoxyhexose, is one such sugar commonly found in the glycosidic portion of this compound and other leucomycins. nih.govgenome.jp Studies on related 16-membered macrolides like spiramycin (B21755) and tylosin (B1662201) have indicated that the presence of the mycarose moiety is correlated with the inhibition of the peptidyl transferase reaction on the ribosome. researchgate.net This suggests a direct role for mycarose in the mechanism of action. The orientation of the sugar rings, such as mycarose, relative to the macrocyclic ring is also important for ribosomal binding. researchgate.net

Impact of Acyl Substituents on Activity (e.g., O-Acyl Derivatives of Leucomycin, C-8 Hydroxyl Acylation)

Acyl substituents at various positions on the macrolide core can significantly influence biological activity, pharmacokinetic properties, and stability. O-acyl derivatives of leucomycins, including this compound (Leucomycin V), have been synthesized and evaluated to explore these effects. nih.gov

Research on O-acyl derivatives of leucomycins has demonstrated that modifications, particularly at hydroxyl groups, can lead to altered antimicrobial and ribosome-binding activities. nih.gov For example, studies on tylosin-related macrolides have investigated acylation at hydroxyl groups at positions 2', 4', and 23, revealing that 23-O-acyl derivatives showed enhanced in vitro activity compared to the parent compound. nih.gov While specific data on C-8 hydroxyl acylation in this compound is not extensively detailed in the provided sources, the general principle of hydroxyl acylation impacting macrolide activity is well-established within the class. nih.govnih.gov The nature and size of the acyl group can influence the interaction with the ribosomal target and potentially improve cellular uptake or reduce efflux.

Rational Design and Synthesis of Novel Kitamycin Analogues

Rational design of novel this compound analogues involves using the knowledge gained from SAR studies to synthesize compounds with potentially improved properties, such as enhanced potency against resistant strains or better pharmacokinetic profiles.

Targeted Derivatization Methods (e.g., Acetylation)

Targeted derivatization methods are employed to introduce specific chemical modifications at defined positions on the this compound structure. Acetylation is a common derivatization technique that involves the introduction of an acetyl group. rsc.org This can be applied to hydroxyl or amino groups present in the macrolide structure. rsc.org Acetylation of macrolides has been explored to alter their physicochemical properties and biological activity. unido.org For instance, introducing a methyl group on the 3''-hydroxyl group of midecamycin (B1676577) A1, a related 16-membered macrolide, enhanced its antibacterial activity. unido.org These targeted modifications allow for systematic investigation of the role of specific functional groups and their impact on the molecule's interaction with its target.

Enzymatic and Biocatalytic Approaches for Structural Diversification

Enzymatic and biocatalytic approaches offer powerful tools for the selective modification and diversification of natural products like this compound. nih.govalmacgroup.com Biocatalysis utilizes enzymes or whole cells to catalyze specific chemical transformations, often with high regio- and stereoselectivity under mild conditions. nih.govalmacgroup.com This can be particularly advantageous for complex molecules like macrolides with multiple reactive functional groups.

Enzymatic methods can be used for targeted modifications such as glycosylation, hydroxylation, or acylation at specific positions that are difficult to achieve efficiently through traditional chemical synthesis. nih.govumich.edu For example, glycosyltransferases are enzymes involved in attaching sugar moieties to the macrolide core during biosynthesis and can potentially be used for generating analogues with modified sugar patterns. researchgate.net Biocatalytic approaches can also facilitate late-stage diversification of macrolide structures, providing access to a wider range of analogues for SAR studies and drug discovery. nih.gov

Computational and Spectroscopic Approaches in SAR Elucidation

Computational and spectroscopic approaches play a vital role in complementing experimental SAR studies of macrolides. These methods provide insights into the three-dimensional structure, conformation, and interactions of macrolide antibiotics with their ribosomal target.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for determining the solution structure and conformation of macrolides and their derivatives. rsc.org NMR can also be used to study the binding of macrolides to ribosomes, providing information about the binding site and the interactions involved. researchgate.net

Computational methods, including molecular docking and molecular dynamics simulations, are used to predict the binding pose and affinity of macrolides to the bacterial ribosome at an atomic level. rsc.orgresearchgate.net These methods can help rationalize experimental SAR data, predict the activity of novel analogues before synthesis, and guide the design of molecules with improved binding characteristics. rsc.orgresearchgate.net For example, molecular docking has been used to analyze the interaction between macrolides and ribosomal components, identifying key amino acids involved in binding. researchgate.net Combining computational and spectroscopic data provides a more comprehensive understanding of the structural basis for macrolide activity.

Preclinical Biological Activities and Antimicrobial Spectrum

In Vitro Antibacterial Activity

Kitamycin, also referred to as leucomycin, has demonstrated broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as atypical bacteria. wikipedia.orgmedchemexpress.com

Spectrum against Gram-Positive Pathogens (e.g., Staphylococcus, Streptococcus, Brachyspira hyodysenteriae)

Kitamycin exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus and Streptococcus species. wikipedia.orgmedchemexpress.comscielo.br Studies have shown weak bactericidal activity against Staphylococci in vitro. medchemexpress.com Compared to maridomycin, kitamycin showed relatively high therapeutic activity against staphylococcal or streptococcal infections in mice via the oral route and approximately equal activity against diplococcal infections. medchemexpress.com

Kitamycin has also been evaluated for its efficacy against Brachyspira hyodysenteriae, the causative agent of swine dysentery. researchgate.netproswine.com.auresearchgate.net In vitro studies evaluating the minimum inhibitory concentrations (MICs) of kitamycin against Australian isolates of B. hyodysenteriae showed that isolates with MICs < 5 μg/mL were considered susceptible. researchgate.netproswine.com.auresearchgate.net While macrolide resistance was observed to be widespread among the tested isolates, kitamycin demonstrated the ability to help control swine dysentery in pigs infected with susceptible isolates of B. hyodysenteriae. researchgate.netproswine.com.auresearchgate.net

Activity against Select Gram-Negative Pathogens (e.g., Actinobacillus pleuropneumoniae)

Kitamycin has shown activity against certain Gram-negative bacteria. wikipedia.orgmedchemexpress.com Its activity against Actinobacillus pleuropneumoniae, a pathogen causing porcine pleuropneumonia, has been investigated, particularly in the context of combinatorial therapy. scirp.orgscirp.orgresearchgate.net MICs for kitasamycin (B1683686) against A. pleuropneumoniae serotypes have been reported, with values of 16.0 μg/ml for serotypes 1, 3, and 7, and 32.0 μg/ml for serotype 5. scirp.orgscirp.org

Efficacy against Atypical Bacteria (e.g., Mycoplasma, Leptospira, Rickettsia)

Kitamycin (leucomycin) has demonstrated antibacterial activities against atypical bacteria including Mycoplasma, Leptospira, and Rickettsia. wikipedia.orgmedchemexpress.comagscientific.com Macrolides, in general, have good in vitro activity against Mycoplasma species. researchgate.netnih.gov However, studies comparing the MICs of kitasamycin, tylosin (B1662201), and tiamulin (B153960) for Mycoplasma gallisepticum showed that kitasamycin had the highest MIC values among the three antibiotics tested, and the MICs were influenced by the concentration of mycoplasmas. tandfonline.com

While kitamycin has shown activity against Leptospira medchemexpress.comagscientific.com, specific detailed research findings on the in vitro efficacy of Kitamycin B against various Leptospira serovars were not extensively available in the search results, though other macrolides like azithromycin (B1666446) have shown activity. uniscience.co.kr Similarly, while mentioned as active against Rickettsia medchemexpress.com, detailed preclinical data for this compound against specific Rickettsia species were not readily found in the provided search snippets.

Assessment of Combinatorial Antimicrobial Effects

The combinatorial antimicrobial effects of kitamycin with other antibiotics have been assessed, particularly against Actinobacillus pleuropneumoniae. scirp.orgscirp.orgresearchgate.net Studies have investigated combinations of kitasamycin with enrofloxacin (B1671348), norfloxacin (B1679917), and oxolinic acid against A. pleuropneumoniae serotypes. scirp.orgscirp.orgresearchgate.net

The combination of kitasamycin and enrofloxacin demonstrated an antagonistic interaction against all tested A. pleuropneumoniae serotypes. scirp.orgscirp.org The combination of kitasamycin and norfloxacin showed an indifferent effect against all four serotypes studied. scirp.orgscirp.org A combination of kitasamycin and oxolinic acid had antagonistic effects against serotypes 1, 3, and 5, but a synergistic effect against serotype 7. scirp.orgscirp.org

Table 5.1.4. In Vitro Combinatorial Effects of Kitasamycin against Actinobacillus pleuropneumoniae scirp.orgscirp.org

| Combination | A. pleuropneumoniae Serotype 1 | A. pleuropneumoniae Serotype 3 | A. pleuropneumoniae Serotype 5 | A. pleuropneumoniae Serotype 7 |

| Kitasamycin + Enrofloxacin | Antagonistic | Antagonistic | Antagonistic | Antagonistic |

| Kitasamycin + Norfloxacin | Indifferent | Indifferent | Indifferent | Indifferent |

| Kitasamycin + Oxolinic Acid | Antagonistic | Antagonistic | Antagonistic | Synergistic |

In Vitro Antifungal Activity

Activity against Candida albicans and Other Fungal Species

This compound, along with other kitamycins (A and C), has shown antifungal activities. researchgate.netnih.govcore.ac.ukfigshare.com Specifically, this compound has exhibited antifungal activity against Candida albicans. researchgate.netnih.govfigshare.com Studies have reported MIC values of approximately 25.0 μg/mL for kitamycin compounds against Candida albicans. researchgate.netnih.govfigshare.com

This compound has also demonstrated significant antifungal activity against fungal phytopathogens, particularly Zymoseptoria tritici, where it exhibited high potency (EC50: 11 nM). researchgate.net It also showed significant activity against Botrytis cinerea and Colletotrichum acutatum. researchgate.net

Table 5.2.1. In Vitro Antifungal Activity of this compound researchgate.netnih.govfigshare.com

| Fungal Species | Activity | Reported MIC/EC50 |

| Candida albicans | Active | ~25.0 μg/mL (MIC) researchgate.netnih.govfigshare.com |

| Zymoseptoria tritici | Active | 11 nM (EC50) researchgate.net |

| Botrytis cinerea | Active | Significant activity researchgate.net |

| Colletotrichum acutatum | Active | Significant activity researchgate.net |

Antiparasitic Activity

Preclinical studies have explored the efficacy of this compound against Plasmodium species, the parasites responsible for malaria.

In Vitro and In Vivo Efficacy against Plasmodium Species (P. falciparum, P. yoeli)

This compound has demonstrated potent antiplasmodial activity in both in vitro and in vivo models. In vitro testing against Plasmodium falciparum has shown half maximal inhibitory concentration (IC50) values in the low nanomolar range, specifically around 50 nM mdpi.comnih.gov. This activity is comparable to that of other macrolide antibiotics known to target the apicoplast organelle in Plasmodium parasites nih.gov. Studies suggest that this compound's action against P. falciparum involves targeting the apicoplast, leading to a "delayed death" phenotype where parasite progeny die after drug exposure nih.gov.

In vivo studies utilizing the Plasmodium yoelii murine malaria model have further confirmed the potent antiplasmodial activity of this compound mdpi.comnih.gov. These tests indicated that the compound is effective in reducing parasite burden in infected mice nih.gov.

The in vitro and in vivo data collectively suggest that this compound possesses significant activity against Plasmodium parasites, targeting essential cellular machinery within the parasite.

Other Investigational Pharmacological Activities in Preclinical Cell and Animal Models (e.g., Antifibrotic Potential)

Beyond its antimicrobial and antiparasitic effects, this compound has also been investigated for other potential pharmacological activities in preclinical settings. One area of research has focused on its potential antifibrotic properties.

Mechanisms of Microbial Resistance to Kitasamycin

Target Site Modification or Alteration

Resistance to macrolide antibiotics, including Kitasamycin (B1683686), can arise from alterations at the ribosomal target site, specifically within the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit patsnap.comnih.gov. These modifications can reduce the binding affinity of the antibiotic, thereby diminishing its inhibitory effect on protein synthesis patsnap.com.

Ribosomal Mutations and Enzymatic Modifications (e.g., Ribosomal Methyltransferases)

One of the primary mechanisms of target site modification involves mutations in the 23S rRNA gene or in genes encoding ribosomal proteins like L4 and L22, which affect the ribosome's interaction with the antibiotic nih.govmdpi.compnas.org. Point mutations in the peptidyl transferase region of domain V of the 23S rRNA are particularly important for macrolide resistance mdpi.com. For instance, mutations such as A2058G, A2059G (using E. coli numbering), and A2142G, A2143G, and A2142C in Helicobacter pylori 23S rRNA have been linked to decreased drug affinity mdpi.comresearchgate.netfrontiersin.org. Resistance to tylosin (B1662201), erythromycin (B1671065), and clindamycin (B1669177) in Brachyspira hyodysenteriae has been associated with an A→T transversion mutation at the nucleotide position homologous to A2058 in E. coli 23S rRNA researchgate.net.

Enzymatic modification of the ribosomal target site is another crucial mechanism, predominantly mediated by acquired rRNA methyltransferases nih.govplos.org. These enzymes, encoded by erm (erythromycin ribosome methylation) genes, catalyze the methylation of specific adenine (B156593) residues in the 23S rRNA, most commonly A2058 in domain V nih.govplos.orgmdpi.com. Methylation of the N-6 exocyclic amino group of A2058 disrupts key hydrogen bonds required for macrolide binding nih.gov. Ribosomal methylation by erm genes is considered the most widespread macrolide resistance mechanism in pathogenic bacteria, often leading to cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (MLSB resistance) nih.govresearchgate.netmdpi.com. Different erm genes (erm(A), erm(B), erm(C), erm(F)) are prevalent in various bacterial species nih.gov.

Data on specific 23S rRNA mutations linked to macrolide resistance can be presented in a table:

| Bacterial Species | 23S rRNA Mutation (E. coli numbering) | Associated Macrolide Resistance | Source |

| E. coli | A2058G | Macrolides | plos.org |

| Helicobacter pylori | A2142G, A2143G, A2142C | Clarithromycin (Macrolide) | mdpi.com |

| Brachyspira hyodysenteriae | Homologous to A2058A→T | Tylosin, Erythromycin, Clindamycin | researchgate.net |

| Campylobacter spp. | A2075G | Azithromycin (B1666446), Erythromycin | frontiersin.org |

| Mycobacterium sp. | A2058, A2059 | Macrolides | researchgate.net |

Efflux Pump Overexpression and Activity

Bacterial efflux pumps are membrane proteins that actively transport antibiotics out of the cell, thereby reducing the intracellular concentration of the drug below inhibitory levels nih.govnih.gov. Overexpression or increased activity of these pumps can lead to macrolide resistance nih.govmdpi.com. Several types of efflux pumps contribute to macrolide resistance, including those belonging to the Major Facilitator Superfamily (MFS) and the Resistance-Nodulation-Cell Division (RND) superfamily, as well as ATP-Binding Cassette (ABC-F) proteins nih.govmdpi.comnih.gov.

Specific efflux pumps have been identified that confer resistance to Kitasamycin. For example, the MuxABC-OpmB and MexPQ-OpmE RND-type multidrug efflux pumps in Pseudomonas aeruginosa have been reported to confer resistance to Kitasamycin, along with other antibiotics like erythromycin and rokitamycin (B1680717) nih.govmcmaster.camcmaster.ca. In streptococci and pneumococci, mef(A) + msr(D) genes encoding efflux pumps are predominant, while msr(A/B) genes are found in staphylococci nih.gov. Efflux mechanisms can be particularly important in Gram-negative bacteria due to the presence of an outer membrane mdpi.com.

Examples of efflux pumps conferring resistance to Kitasamycin and other macrolides:

| Efflux Pump System | Bacterial Species | Confers Resistance to | Source |

| MuxABC-OpmB | Pseudomonas aeruginosa | Kitasamycin, Rokitamycin, Erythromycin, Aztreonam, Novobiocin, Tetracycline | nih.govmcmaster.ca |

| MexPQ-OpmE | Pseudomonas aeruginosa | Kitasamycin, Rokitamycin, Macrolides, Fluoroquinolones, Phenicol, Diaminopyrimidine, Tetracycline, Carbapenems | nih.govmcmaster.ca |

| AcrAB-TolC | E. coli | Macrolides, Quinolones, Tetracycline, Chloramphenicol, Trimethoprim | pnas.orgnih.gov |

| CmeABC | Campylobacter spp. | Macrolides, Multidrugs | frontiersin.org |

| Mef/Msr | Streptococci, Staphylococci | Macrolides | nih.govmdpi.com |

Enzymatic Inactivation of the Compound

Bacteria can produce enzymes that chemically modify or degrade antibiotics, rendering them inactive patsnap.comdroracle.ai. Enzymatic inactivation is a significant mechanism of resistance to macrolides nih.govmdpi.com. Several types of enzymes are involved in the inactivation of macrolides.

Phosphotransferases, encoded by mph genes, inactivate macrolides by adding a phosphate (B84403) group, typically to the 2'-hydroxyl group of the amino sugar nih.govnih.gov. Macrolide phosphotransferases (MPHs) can modify 14-, 15-, and 16-membered macrolides nih.gov.

Esterases, such as EreA and EreB, inactivate macrolides by hydrolyzing the lactone ring nih.govresearchgate.net. This mechanism is primarily effective against 14- and 15-membered macrolides and does not typically affect 16-membered macrolides like Kitasamycin nih.gov.

Glycosyltransferases are another class of enzymes that can inactivate macrolides through glycosylation nih.govmdpi.commdpi.com. This involves adding a sugar moiety to the macrolide molecule, which can interfere with its binding to the ribosome mdpi.com. Glycosylation inactivation has been observed for 16-membered macrolides like midecamycin (B1676577), a related macrolide to Kitasamycin mdpi.com.

Enzymes involved in macrolide inactivation:

| Enzyme Type | Encoding Gene | Mechanism of Inactivation | Macrolide Substrates | Source |

| Phosphotransferase | mph | Phosphorylation of hydroxyl group | 14-, 15-, and 16-membered macrolides | nih.govnih.gov |

| Esterase | ere | Hydrolysis of lactone ring | Primarily 14- and 15-membered macrolides | nih.govresearchgate.net |

| Glycosyltransferase | OleD (example) | Glycosylation of inactivation sites | 16-membered macrolides (e.g., midecamycin) | mdpi.com |

Altered Permeability of Bacterial Membranes

Changes in the permeability of bacterial membranes can affect the intracellular concentration of antibiotics birmingham.ac.ukplos.org. Reduced influx of the antibiotic into the bacterial cell can contribute to resistance nih.gov. In Gram-negative bacteria, the outer membrane acts as a barrier, and alterations in its composition or the function of porins (channels that allow passage of hydrophilic molecules) can decrease antibiotic uptake plos.orgnih.gov. While macrolides are generally more hydrophobic and can diffuse across the lipid bilayer, changes in membrane lipid composition could potentially impact their passage nih.gov.

Additionally, some resistance mechanisms involving ribosomal protein mutations, such as in L22, might indirectly affect cell envelope properties, potentially leading to lower intracellular macrolide levels pnas.org. Altered membrane permeability, in conjunction with other mechanisms like efflux pumps, can contribute to a multidrug resistance phenotype plos.org.

Genetic Mechanisms of Resistance Acquisition (e.g., Horizontal Gene Transfer of Resistance Genes)

The acquisition of resistance genes is a major factor in the spread of antibiotic resistance, including resistance to Kitasamycin and other macrolides patsnap.comnih.govdroracle.ai. Horizontal gene transfer (HGT) is the primary mechanism by which bacteria acquire these resistance genes from other bacteria mdpi.comnih.govdroracle.ai. HGT can occur through three main processes:

Transformation: The uptake of naked DNA from the environment by a recipient bacterium. mdpi.comdroracle.ai

Transduction: The transfer of genetic material from one bacterium to another via bacteriophages (viruses that infect bacteria). mdpi.comdroracle.ai

Conjugation: The direct transfer of genetic material, often in the form of plasmids or other mobile genetic elements, from a donor bacterium to a recipient bacterium through cell-to-cell contact. mdpi.comdroracle.ai

Mobile genetic elements (MGEs), such as plasmids, transposons, and integrative and conjugative elements (ICEs), play a crucial role in the dissemination of macrolide resistance genes mdpi.comdroracle.aifrontiersin.org. These elements can carry genes encoding ribosomal methyltransferases (erm genes), efflux pumps (mef, msr genes), or enzymatic inactivation enzymes (mph, ere genes) nih.govmdpi.comnih.govnih.govdroracle.aifrontiersin.org. The transfer of these MGEs allows resistance traits to spread rapidly among different bacterial strains and species, including clinically relevant pathogens nih.govdroracle.aifrontiersin.org. For example, the erm(B) gene, a major determinant of macrolide resistance in streptococci, is often found on mobile genetic elements like ICEs, facilitating its spread frontiersin.org.

The widespread presence of macrolide resistance genes in various environments, including the human microbiome, highlights the potential for their transfer to pathogenic bacteria mdpi.comnih.gov.

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Investigations

Pharmacokinetic Profiles in Animal Models

Pharmacokinetic studies in animal models provide insights into the time course of Kitamycin B within the body. This includes understanding how the compound is taken up, where it goes, how it is broken down, and how it is eliminated. Animal models commonly used in preclinical PK studies include pigs and dogs, among others tamu.edunih.gov.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Species (e.g., Piglets, Dogs)

ADME studies in preclinical species like piglets and dogs are fundamental to understanding the fate of this compound in a biological system. These studies typically involve administering the compound via different routes and measuring its concentration in biological fluids (e.g., plasma, serum) and excreta over time tennessee.edufrontiersin.orgresearchgate.net. Analysis of this data allows for the determination of key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life. While specific detailed ADME data for this compound in piglets and dogs were not extensively found in the search results, general principles of ADME studies in these species for other compounds highlight the methodologies used nih.govtennessee.edufrontiersin.orgresearchgate.net. For instance, studies in pigs and dogs involve administering the drug and collecting samples at various time points to determine drug concentrations using analytical techniques like liquid chromatography/mass spectrometry (LC-MS/MS) tennessee.edufrontiersin.org. These studies help to understand how well the drug is absorbed, how it is distributed throughout the body, how it is metabolized, and how it is eliminated, providing crucial data for predicting its behavior in vivo.

Tissue Distribution and Intracellular Accumulation in Preclinical Systems

Investigating the tissue distribution of this compound in preclinical systems reveals where the compound accumulates in the body, which is important for understanding its potential sites of action and potential for off-target effects animbiosci.org. Intracellular accumulation studies provide information on the drug's ability to penetrate cells, which is particularly relevant for targeting intracellular pathogens or for understanding accumulation in specific cell types nih.govcell-stress.com. Lipophilic drugs, in general, can penetrate intracellularly and accumulate in fatty tissues animbiosci.org. Macrolide antibiotics, as a class that includes this compound (although this compound is listed as an amidobenzoic acid nih.gov, while Kitasamycin (B1683686) is a macrolide wikipedia.orgwikidoc.org), have been associated with intracellular accumulation in some studies cell-stress.com. Studies in animal models often involve collecting tissue samples at different time points after administration and measuring drug concentrations in various organs and tissues animbiosci.org. This data helps to build a comprehensive picture of how the drug is distributed beyond the bloodstream.

Pharmacodynamic Modeling and PK/PD Relationships

Pharmacodynamic modeling and the analysis of PK/PD relationships are critical for linking drug exposure to its effect. This involves using mathematical models to describe the relationship between pharmacokinetic parameters and pharmacodynamic outcomes, such as bacterial killing or inhibition of disease progression researchgate.netfrontiersin.orgaccp1.org.

Correlation of In Vitro Susceptibility Data (e.g., MIC) with In Vivo Efficacy in Animal Disease Models

A key aspect of PK/PD investigations is correlating in vitro susceptibility data, such as the minimum inhibitory concentration (MIC), with in vivo efficacy observed in animal disease models accp1.orgjvsmedicscorner.comnih.gov. The MIC represents the lowest concentration of an antimicrobial that inhibits visible growth of a microorganism in vitro. However, achieving successful treatment in vivo depends on the drug's ability to reach and maintain concentrations above the MIC at the site of infection for a sufficient duration jvsmedicscorner.comucl.ac.beconicet.gov.ar. PK/PD indices, such as the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), the ratio of the peak concentration to the MIC (Cmax/MIC), and the time the drug concentration remains above the MIC (T>MIC), are used to quantify the relationship between exposure and efficacy jvsmedicscorner.comucl.ac.beconicet.gov.ar. Studies in animal infection models are instrumental in determining which of these indices best correlates with therapeutic success for a particular drug and pathogen jvsmedicscorner.comnih.gov. While specific data for this compound were not found, the general principle involves infecting animals with a pathogen, administering this compound, and measuring both the drug concentrations over time and the effect on the pathogen or disease progression. By correlating the PK parameters (like AUC, Cmax, T>MIC) with the PD outcome (e.g., bacterial load reduction, survival), the most predictive PK/PD index can be identified jvsmedicscorner.comconicet.gov.arfrontiersin.org.

Predictive Modeling for Optimal Dosing Regimens in Preclinical Studies

Predictive modeling utilizes the PK/PD relationships established in preclinical studies to simulate different dosing regimens and predict their potential efficacy and the likelihood of resistance development researchgate.netfrontiersin.orgaccp1.orgevotec.com. Mathematical models are developed based on the integrated PK and PD data, allowing researchers to explore various dosing strategies (e.g., dose magnitude, frequency, route of administration) in silico frontiersin.orgaccp1.orgcatapult.org.uk. This helps to identify optimal dosing regimens that are likely to maximize efficacy while minimizing the risk of toxicity and the emergence of resistance researchgate.netevotec.com. Predictive modeling can reduce the number of animal studies required and improve the translation of preclinical findings to potential clinical applications frontiersin.orgevotec.com. The process typically involves fitting the collected PK/PD data to a suitable model (e.g., a sigmoid Emax model) and then using the fitted parameters to simulate the outcome of different dosing scenarios frontiersin.org. This allows for the prediction of the required exposure levels (based on the identified PK/PD index) to achieve a desired level of efficacy against pathogens with varying susceptibilities researchgate.netaccp1.org.

Advanced Analytical Methodologies for Research and Characterization of Kitamycin B

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating Kitamycin B from the complex mixtures in which it is often found, such as fermentation broths or biological samples, and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and determination of kitasamycin (B1683686) components, including this compound. This method allows for the separation of multiple active ingredients within the kitasamycin complex. researchgate.net

Research findings demonstrate the application of HPLC for the determination of kitasamycin components in various matrices. For instance, an HPLC method utilizing a C18 column with a mobile phase consisting of ammonium (B1175870) acetate (B1210297), methanol (B129727), and acetonitrile (B52724) has been developed for the analysis of kitasamycin active ingredients. researchgate.netufu.br This method achieved separation of nine major and five minor active ingredients. researchgate.net The method showed good linearity and a limit of detection less than 1 μg. researchgate.net Another study used HPLC with electrochemical detection (HPLC-ECD) for the simultaneous determination of several macrolide antibiotics, including kitasamycin, in animal feedingstuffs. nih.gov This HPLC-ECD method, coupled with a specific clean-up procedure, enabled the quantification of target macrolides using standard calibration curves. nih.gov

A typical set of HPLC conditions for kitasamycin analysis might involve a C18 column and a mobile phase gradient or isocratic mixture of aqueous buffer (such as ammonium acetate) and organic solvents (like methanol and acetonitrile), with detection commonly performed using a UV detector set at a specific wavelength, such as 231 nm. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Metabolite Identification

LC-MS/MS is a powerful technique offering high sensitivity and specificity, making it invaluable for the analysis of complex samples containing this compound and its potential metabolites. nih.govnih.gov This hyphenated technique combines the separation capabilities of liquid chromatography with the identification and quantification power of tandem mass spectrometry. nih.gov

LC-MS/MS has been established as a reliable method for the determination of macrolide antibiotics, including kitasamycin, in various matrices such as river water, meat, fish, and animal feedstuffs. nih.govnih.govscispace.com For instance, an LC-MS method was developed for the determination of five macrolides in natural water samples, using kitasamycin as a surrogate. scispace.com LC-ESI-MS has been used for the determination of multiple macrolide antibiotics, including kitasamycin, in meat and fish. scispace.com

LC-MS/MS is particularly useful for the analysis of complex mixtures and the identification of metabolites due to its ability to provide structural information through fragmentation patterns. mdpi.com Multiple reaction monitoring (MRM) in LC-MS/MS allows for the selective detection and quantification of target compounds even in complex matrices. halocolumns.commdpi.com A LC-MS/MS method for the simultaneous determination of twelve components from acetylkitasamycin (B1171784) and kitasamycin in swine plasma utilized electrospray ionization (ESI) in positive mode with MRM. researchgate.net This method demonstrated good linearity and recoveries for the analyzed components. researchgate.net

LC-MS/MS methods often involve sample preparation steps like solid-phase extraction (SPE) to clean up the sample matrix and concentrate the analytes before analysis. nih.govnih.gov Various SPE sorbents and extraction procedures have been developed for the analysis of macrolides, including kitasamycin, in different sample types. nih.govnih.gov

Spectroscopic Techniques for Structural Elucidation of Analogues and Metabolites (e.g., NMR, HR-ESI-MS)

Spectroscopic techniques play a critical role in the structural elucidation of this compound, its analogues, and metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provide complementary information essential for confirming chemical structures.

NMR spectroscopy, including 1D and 2D techniques (such as 1H NMR, 13C NMR, HSQC, HMBC, COSY, and NOESY), is a primary tool for determining the complete structure and connectivity of organic molecules. researchgate.net While direct NMR data specifically for this compound is not extensively detailed in the provided search results, NMR is routinely used for the structural elucidation of macrolide antibiotics and related compounds. researchgate.netamazon.com For example, NMR spectroscopy was used, along with HR-ESI-MS, to determine the structure of Kitamycin C, a new antimycin-type antibiotic isolated from Streptomyces antibioticus, which was found alongside Kitamycin A and this compound. researchgate.netnih.gov This highlights the application of NMR in characterizing related kitamycins.

HR-ESI-MS provides accurate mass measurements, which are crucial for determining the elemental composition of a compound and its fragments. figshare.compsu.edu The combination of HR-ESI-MS with chromatographic separation (LC-HR-ESI-MS) is particularly powerful for the identification of unknown metabolites or analogues in complex biological extracts. HR-ESI-MS was used in conjunction with NMR to determine the structure of Kitamycin C. researchgate.netnih.gov This technique helps confirm the molecular weight and provides fragmentation data that aids in piecing together the structure. psu.edu

Immunochemical Assays for Research-Based Detection and Quantification

Immunochemical assays, which utilize the specific binding between antibodies and antigens, offer alternative approaches for the detection and quantification of this compound, particularly for screening purposes or in situations where high throughput is required.

Enzyme-Linked Immunosorbent Assays (ELISA)

ELISA is a plate-based assay commonly used for detecting and quantifying specific substances, including antibiotics, in various sample types. mdpi.com The principle often involves an antibody specific to the target analyte (this compound) competing with a labeled analyte for binding sites on a solid phase, or a sandwich format where the analyte is captured between two antibodies. acrobiosystems.com

An indirect competitive ELISA has been developed for the detection of kitasamycin and josamycin (B1673084) residues. tandfonline.comtandfonline.com This assay utilized a monoclonal antibody raised against a kitasamycin hapten. tandfonline.comtandfonline.com The half inhibition concentration (IC50) for kitasamycin in this ELISA was reported as 1.49 ng/mL. tandfonline.comtandfonline.com Another study focused on developing a monoclonal-based ic-ELISA for the determination of kitasamycin in animal tissues, achieving a sensitivity with an IC50 value of 5.7 ± 1.4 μg/L. researchgate.net These studies demonstrate the feasibility of using ELISA for the sensitive detection of this compound.

Gold Immunochromatographic Assays (GICA)

Gold Immunochromatographic Assays (GICA), also known as lateral flow tests, are rapid and simple immunochemical methods often used for on-site screening. acs.org GICA typically involves a test strip with a mobile phase that carries labeled antibodies (often conjugated to gold nanoparticles) and stationary capture lines containing antigens or antibodies. researchgate.net

A GICA has been developed for the screening of kitasamycin and josamycin residues in milk and egg samples. tandfonline.comtandfonline.com This assay also utilized a monoclonal antibody against a kitasamycin hapten. tandfonline.comtandfonline.com The GICA allowed for both qualitative (visual) and quantitative analysis using a hand-held strip scanner. tandfonline.comtandfonline.com The limits of detection for kitasamycin using this GICA were reported as 1.51 μg/L in milk and 3.0 μg/kg in eggs. tandfonline.comtandfonline.com The GICA results were validated by LC-MS/MS, indicating its potential as a rapid screening tool. tandfonline.comtandfonline.com GICA methods are generally faster and require less complex equipment compared to ELISA or chromatographic techniques, making them suitable for rapid screening applications. acs.org

Here is a summary of some analytical methods and their applications for this compound and related macrolides:

| Analytical Technique | Application for this compound / Related Macrolides | Key Findings / Characteristics | Source(s) |

| HPLC | Separation and quantification of kitasamycin components in fermentation broth. | Separation of multiple active ingredients; used for quality control. researchgate.netufu.br | researchgate.net, ufu.br |

| HPLC-ECD | Simultaneous determination in animal feedingstuffs. | Enables quantification using standard calibration curves after specific clean-up. nih.gov | nih.gov |

| LC-MS/MS | Determination in water, meat, fish, animal feedstuffs, swine plasma. | High sensitivity and specificity; useful for complex matrices and metabolite analysis; often coupled with SPE. nih.govnih.govscispace.comresearchgate.net | scispace.com, nih.gov, nih.gov, researchgate.net |

| NMR | Structural elucidation of kitamycin analogues (e.g., Kitamycin C). | Provides detailed structural and connectivity information. researchgate.netnih.gov | researchgate.net, nih.gov |

| HR-ESI-MS | Determination of accurate mass and elemental composition for structural confirmation. | Used in conjunction with NMR for structural elucidation of new kitamycins; provides fragmentation data. researchgate.netnih.gov | researchgate.net, nih.gov |

| ELISA | Research-based detection and quantification in various matrices. | Indirect competitive ELISA developed with monoclonal antibodies; reported IC50 values for kitasamycin. tandfonline.comtandfonline.comresearchgate.net | tandfonline.com, tandfonline.com, researchgate.net |

| GICA | Rapid screening in milk and egg samples. | Allows qualitative and quantitative analysis; validated by LC-MS/MS; suitable for on-site detection. tandfonline.comtandfonline.com | tandfonline.com, tandfonline.com |

Molecular Recognition Mechanism Studies of Antibody-Antigen Interactions

The study of molecular recognition mechanisms between antibodies and antigens is crucial for understanding immune responses, developing diagnostic tools, and advancing therapeutic strategies. For compounds like this compound, investigating how specific antibodies recognize and bind to the molecule is fundamental, particularly in contexts such as monitoring residues or developing antibody-based detection methods. Advanced analytical methodologies play a vital role in elucidating the intricate details of these interactions at a molecular level.

Research into the molecular recognition mechanism of antibodies against kitasamycin, a related macrolide antibiotic, has involved the development of immunoassay techniques such as the indirect competitive enzyme-linked immunosorbent assay (ic-ELISA). This method is utilized for the determination and monitoring of kitasamycin residues. researchgate.net Complementary to experimental approaches like ELISA, simulation studies employing molecular docking have been conducted to gain insights into the molecular recognition mechanism. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to form a stable complex. In the context of antibody-antigen interactions, docking simulations can help identify the key amino acid residues on the antibody's antigen-binding site (paratope) that interact with specific chemical groups or epitopes on the antigen molecule (kitasamycin in this case). creative-biolabs.comnih.govnih.gov By simulating the binding process, researchers can analyze the types of interactions involved, such as hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic effects, which collectively contribute to the specificity and affinity of the antibody-antigen binding. nih.gov

Studies utilizing molecular docking to analyze the interaction between single-chain variable fragments (scFvs) against kitasamycin have aimed to identify the crucial amino acid sites involved in the recognition process. researchgate.net This computational analysis provides valuable guidance for the in vitro evolution of antibodies with improved binding characteristics or specificity. researchgate.net While specific detailed data tables showing interaction energies or contact residues for this compound were not found in the immediate search results, the methodology applied to kitasamycin demonstrates the use of advanced computational techniques to complement experimental immunoassay development in understanding the molecular basis of antibody recognition.

The application of molecular docking, often coupled with molecular dynamics simulations, allows for a detailed structural characterization of the antibody-antigen complex. creative-biolabs.com This provides a three-dimensional view of the interaction interface, highlighting the spatial arrangement of residues and the nature of the forces driving the binding event. creative-biolabs.comnih.gov Such detailed understanding is essential for rational design in antibody engineering and the development of highly specific antibodies for various applications.

While the primary research found pertains to kitasamycin, the methodologies employed, such as ic-ELISA and molecular docking simulations, are directly applicable advanced analytical techniques for studying the molecular recognition mechanism of antibodies against small molecules like this compound.

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

A thorough understanding of the biosynthetic pathways and the enzymes involved in Kitasamycin (B1683686) B production is crucial for optimizing its yield and potentially generating novel derivatives through bioengineering. Research has shown that the biosynthesis of kitasamycin in Streptomyces kitasatoensis is influenced by the addition of precursors like L-valine and L-leucine, which can direct the synthesis towards specific components of the kitasamycin complex, such as the A1/A3 pair. asm.orgnih.govasm.org Studies have also investigated the influence of precursors like sodium acetate (B1210297) and ethyl acetate on kitasamycin biosynthesis, observing increased titers with ethyl acetate supplementation, which correlated with higher intracellular and extracellular acetic acid concentrations and increased activity of related enzymes. ufu.brresearchgate.net Further research is needed to fully elucidate all enzymatic steps and regulatory mechanisms within the biosynthetic pathway to enable more effective metabolic engineering strategies.

Rational Design of Novel Kitasamycin Analogues with Improved Efficacy and Resistance Profiles

The rational design of novel Kitasamycin analogues is a key area for future research to improve its therapeutic properties and address the challenge of antibiotic resistance. This involves modifying the chemical structure of Kitasamycin B to enhance its binding affinity to the ribosomal target, improve its pharmacokinetic properties, or reduce its susceptibility to bacterial resistance mechanisms. The macrolide structure of Kitasamycin allows for chemical modifications that could lead to improved analogues. patsnap.comjapsonline.com Rational drug design approaches, often supported by molecular docking studies, can help predict how modifications might affect the interaction with the bacterial ribosome and other potential targets. plos.orgresearchgate.net Developing analogues with balanced multi-targeting activity could also be a strategy to limit the spontaneous development of resistance. plos.org

Exploration of Broadened Biological Applications in Diverse Preclinical Models

Beyond its established antibacterial uses, exploring the potential of Kitasamycin B in diverse preclinical models represents a significant future direction. Research has already indicated potential new applications, such as its possible antifibrotic potential in a TGF-β1-mediated fibroblast model, suggesting a role in preventing scarring processes after procedures like fistulating glaucoma surgery. researchgate.netnih.gov Studies in animal models, such as pigs, have also investigated the effects of different doses of Kitasamycin on factors like intramuscular fat accumulation, cecal microflora, and short-chain fatty acids, highlighting its broader biological impacts beyond direct bacterial inhibition. nih.govresearchgate.net Furthermore, Kitasamycin has shown potent antiplasmodial activity in in vitro and in vivo malaria models, suggesting a potential for repurposing. mdpi.com Future research could explore its efficacy in other infectious diseases or conditions where its anti-inflammatory or immunomodulatory properties might be beneficial.

Advanced Mechanistic Studies at the Host-Pathogen Interface

Delving deeper into the intricate interactions between Kitasamycin B, the host, and the pathogen at a molecular level is essential for optimizing its use and understanding resistance development. This includes studying how the antibiotic affects bacterial virulence factors and how the host immune system responds in the presence of the antibiotic. Research into the mechanisms enabling bacterial pathogens to spread between host cells and the complex interplay at the host-pathogen interface, including the struggle for essential nutrients like iron, provides a broader context for understanding how antibiotics like Kitasamycin B function within a living system. nih.govnih.gov Studies investigating the effect of Kitasamycin at subinhibitory concentrations on bacterial quorum sensing, a key communication system in bacteria that regulates virulence, are also underway, suggesting a potential role as an antivirulence agent. researchgate.net

Integration of Multi-Omics Data for a Systems-Level Understanding of Kitamycin B Action and Resistance

Integrating data from various omics disciplines (genomics, transcriptomics, proteomics, metabolomics) is a powerful approach to gain a systems-level understanding of how Kitasamycin B affects bacteria and host cells, and how resistance emerges. Multi-omics analysis can reveal the global molecular changes occurring in response to the antibiotic, identifying potential new targets or pathways involved in its action or resistance. mdpi.comelifesciences.orgfrontiersin.org This approach can provide a more comprehensive picture than single-omics studies, helping to overcome limitations and reduce false positives. mdpi.com For instance, multi-omics could help identify how Kitasamycin B influences bacterial gene expression, protein synthesis profiles, and metabolic pathways simultaneously, providing insights into its full impact and the complex mechanisms of resistance. elifesciences.orgscilit.comresearcher.life

Q & A

What spectroscopic methods are employed to confirm the structure of Kitamycin B?

Basic Research Question

this compound's structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC), mass spectrometry (EI-MS, HR-ESI-MS), and infrared (IR) spectroscopy. Key NMR signals include δH=1.62–5.71 for protons, δH=12.66 (hydroxyl), and δC=112.6–174.1 for carbons. HR-ESI-MS confirms the molecular formula (C23H33O8N2, m/z 464.51) .

What is the antifungal mechanism of this compound?

Basic Research Question

this compound inhibits mitochondrial electron transport in Candida albicans by targeting Complex III of the respiratory chain, similar to antimycin antibiotics. Reported minimum inhibitory concentrations (MIC) are ~25 µg/mL, validated via broth microdilution assays .

How can researchers optimize this compound yield during microbial fermentation?

Advanced Research Question

Optimization involves strain selection (e.g., Streptomyces antibioticus), media composition (e.g., SM or SGG nutrient matrices), and fermentation scaling. Challenges include low yields (0.05–1.0 mg/L) and metabolite instability. Use pH-controlled bioreactors (pH 7), temperature (28°C), and salt tolerance (2.5% NaCl) to enhance production .

How to resolve discrepancies in NMR data across this compound studies?

Advanced Research Question

Discrepancies arise from solvent effects, instrument calibration, or sample purity. Standardize experimental conditions (e.g., deuterated solvents, 500 MHz+ spectrometers) and cross-reference with Antibase or HMBC correlation data (e.g., δH=7.15–8.55 for NH groups). Reproduce spectra using identical extraction protocols .

What strategies differentiate this compound from structurally similar antimycins?

Advanced Research Question

Use HR-ESI-MS for precise molecular weight determination and comparative NMR analysis of side-chain signals (e.g., δH=1.93 for methyl groups). Bioactivity profiling (e.g., salt tolerance assays) and retention factors (Rf=0.69 in CHCl3/CH3OH 9:1) further distinguish it from analogs like Urauchimycins .

What purification techniques are effective for isolating this compound?

Advanced Research Question

Employ silica gel chromatography with dichloromethane/methanol gradients (95:5 to 4:1) and Sephadex LH-20 columns (methanol/acetonitrile). Scale-up challenges in 50L fermenters necessitate alternative solvents (chloroform/methanol 16:1) to avoid co-eluting polar impurities .

How to validate this compound purity post-purification?

Basic Research Question

Assess purity via TLC (Rf=0.69 in CHCl3/CH3OH 9:1), HPLC-UV (λ=210–280 nm), and spectral consistency (e.g., IR absorption at 3300 cm⁻¹ for hydroxyl groups). Replicate melting point measurements (137°C) and compare with literature data .

What experimental designs assess environmental stress effects on this compound production?

Advanced Research Question

Use factorial design of experiments (DoE) to test pH (6–9), temperature (25–37°C), and salinity (0–7.5% NaCl). Monitor yield via LC-MS and correlate with Streptomyces growth kinetics. Include triplicate trials to ensure statistical validity .

How to analyze bioactivity data for this compound against fungal pathogens?

Advanced Research Question

Apply dose-response curves (log-transformed MIC values) and statistical software (e.g., GraphPad Prism) for EC50 calculations. Validate results using CLSI guidelines and include positive controls (e.g., amphotericin B) .

What methodologies ensure reproducibility in this compound studies?

Advanced Research Question

Document fermentation conditions (media, agitation), extraction protocols (solvent ratios), and spectral parameters (NMR shimming). Share raw data in supplementary materials and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.